2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile

Catalog No.
S13734736
CAS No.
M.F
C10H6BrN3O
M. Wt
264.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile

Product Name

2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile

IUPAC Name

2-amino-7-bromo-4-oxo-1H-quinoline-3-carbonitrile

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

InChI

InChI=1S/C10H6BrN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15)

InChI Key

GCUOOAMSMQTDEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C(C2=O)C#N)N

The quinoline backbone consists of a benzene ring fused to a pyridine ring, with positions numbered according to IUPAC conventions (Figure 1). For 2-amino-7-bromo-4-hydroxyquinoline-3-carbonitrile, substituents are located at positions 2 (amino), 7 (bromo), 4 (hydroxy), and 3 (cyano). This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Molecular Formula: $$ \text{C}{10}\text{H}{6}\text{BrN}_{3}\text{O} $$
Molecular Weight: 264.08 g/mol (calculated based on isotopic composition).

Table 1: Key Structural Features

PositionSubstituentFunctional Group Role
2Amino (-NH₂)Electron-donating, nucleophilic
3Cyano (-CN)Electron-withdrawing, polar
4Hydroxy (-OH)Acidic, hydrogen-bond donor
7Bromo (-Br)Electrophilic, halogen bonding

The IUPAC name 2-amino-7-bromo-4-hydroxyquinoline-3-carbonitrile unambiguously defines the substitution pattern. Comparative analysis with structurally analogous compounds, such as 7-bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 860205-92-1), highlights the role of the cyano group at position 3 in altering electronic density compared to carboxylate derivatives.

Synthetic routes to this compound often begin with bromination of precursor quinolines. For example, nitrobenzene-mediated elimination reactions have been employed to selectively introduce bromine at position 7, followed by amination and cyanation steps. X-ray crystallography of related bromoquinolines reveals planar geometries with intramolecular hydrogen bonding between the 4-hydroxy and 3-cyano groups, stabilizing the molecular conformation.

Historical Context in Heterocyclic Chemistry Research

Quinoline derivatives have been integral to medicinal chemistry since the 19th century, with early discoveries focusing on natural alkaloids like quinine. The introduction of synthetic 4-hydroxyquinolines in the mid-20th century marked a shift toward tailored heterocycles for antimicrobial and anticancer applications. The serendipitous discovery of 3-carboxy-4-hydroxyquinoline’s antibacterial properties in the 1960s spurred interest in modifying the quinoline scaffold, leading to derivatives such as 2-amino-7-bromo-4-hydroxyquinoline-3-carbonitrile.

Key Milestones:

  • 1965: Identification of 4-hydroxyquinoline-3-carboxylic acid as a bacteriostatic agent.
  • 1980s: Development of halogenated quinolines for enhanced bioactivity and metabolic stability.
  • 2020s: Advances in regioselective bromination techniques enabling precise functionalization at position 7.

The compound’s bromine atom at position 7 enhances electrophilicity, facilitating cross-coupling reactions in modern synthetic protocols. Recent patents describe its use as an intermediate in kinase inhibitor synthesis, underscoring its relevance in targeted drug discovery.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-amino-7-bromo-4-hydroxyquinoline-3-carbonitrile through analysis of both ¹H and ¹³C chemical environments. The ¹H nuclear magnetic resonance spectrum exhibits characteristic aromatic proton signals in the range of 6.8-8.8 parts per million, corresponding to the three aromatic hydrogen atoms at positions 5, 6, and 8 of the quinoline ring system [1]. The chemical shifts of these protons are significantly influenced by the electronegative nitrogen heteroatom, with protons ortho to nitrogen appearing at higher frequencies (8.5-9.0 parts per million) due to decreased electron density [1].

The amino group presents as a broad signal between 5.2-6.0 parts per million, characteristic of primary amine protons that undergo rapid exchange with deuterium oxide [1]. The hydroxyl group signal appears significantly downfield at 10.5-12.0 parts per million as a broad absorption, indicating extensive hydrogen bonding interactions within the crystal lattice or in solution [2].

¹³C nuclear magnetic resonance analysis reveals distinct carbon environments throughout the molecular framework. Aromatic carbons demonstrate chemical shifts spanning 110-155 parts per million, with carbons ortho and para to the nitrogen heteroatom appearing at higher frequencies (145-155 parts per million) compared to meta positions (120-135 parts per million) [1]. This deshielding effect results from the electronegative nitrogen's influence on electron density distribution. The nitrile carbon exhibits a characteristic signal between 116-119 parts per million, consistent with other quinoline carbonitrile derivatives [3] [4].

Fourier-transform infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies. The primary amine functionality displays symmetric and asymmetric nitrogen-hydrogen stretching absorptions between 3300-3450 reciprocal centimeters . The hydroxyl group contribution appears as a broad absorption spanning 3200-3600 reciprocal centimeters, with breadth indicating hydrogen bonding interactions [6]. The nitrile group produces a strong, sharp absorption at 2220-2240 reciprocal centimeters, providing unambiguous identification of the carbonitrile functionality . Aromatic carbon-carbon stretching vibrations manifest as multiple peaks between 1450-1650 reciprocal centimeters, characteristic of the quinoline ring system . The carbon-bromine bond contributes a distinctive absorption at 650-750 reciprocal centimeters .

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated quinoline system. The compound exhibits maximum absorption between 280-320 nanometers, reflecting π→π* transitions within the aromatic framework [9]. The presence of electron-donating amino and hydroxyl substituents, combined with the electron-withdrawing nitrile and bromine groups, creates a complex electronic environment that influences the absorption characteristics and potential fluorescence properties [3] [10].

X-ray Crystallographic Analysis of Molecular Packing

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-amino-7-bromo-4-hydroxyquinoline-3-carbonitrile, revealing critical details about molecular geometry, intermolecular interactions, and crystal packing arrangements. Quinoline derivatives typically crystallize in monoclinic or triclinic crystal systems, with space groups such as P2₁/c, P-1, or Pna2₁ being most commonly observed [6] [11].

The molecular geometry maintains quinoline ring planarity, with the dihedral angle between the fused benzene and pyridine rings typically ranging from 2-5 degrees [6] [12]. Bond lengths within the structure conform to expected values for aromatic systems, with carbon-nitrogen bonds measuring 1.35-1.45 Ångströms, carbon-bromine bonds at 1.88-1.92 Ångströms, and the carbon-nitrogen triple bond of the nitrile group at 1.15-1.17 Ångströms .

Intermolecular hydrogen bonding plays a crucial role in crystal packing stabilization. The amino group serves as a hydrogen bond donor, forming nitrogen-hydrogen···oxygen interactions with neighboring molecules [14]. Similarly, the hydroxyl group participates in oxygen-hydrogen···nitrogen hydrogen bonding networks, creating extended supramolecular assemblies [6]. These hydrogen bonding patterns typically result in the formation of two-dimensional layers or three-dimensional networks that contribute significantly to crystal stability.

π-π stacking interactions between quinoline ring systems provide additional stabilization in the solid state [6] [12]. The aromatic rings typically align with interplanar distances of 3.3-3.6 Ångströms, characteristic of favorable π-π interactions [12]. The bromine substituent introduces additional weak intermolecular interactions, including halogen bonding and dispersion forces that influence the overall packing arrangement [15].

Unit cell dimensions for related quinoline derivatives typically range from 7.5-12.0 Ångströms for the a-axis, 8.0-15.0 Ångströms for the b-axis, and 10.0-18.0 Ångströms for the c-axis [11]. The calculated density generally falls between 1.6-1.9 grams per cubic centimeter, consistent with halogenated aromatic compounds [11]. The number of molecules per unit cell (Z) commonly ranges from 2-8, depending on the specific space group and packing efficiency.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 2-amino-7-bromo-4-hydroxyquinoline-3-carbonitrile. The molecular ion appears at mass-to-charge ratio 268/270, exhibiting the characteristic bromine isotope pattern with peaks separated by 2 mass units in approximately 1:1 intensity ratio [16] .

Primary fragmentation pathways involve loss of functional groups and ring system cleavage. The most prominent fragmentation includes loss of the bromine atom (mass 79/81), yielding a base peak at mass-to-charge ratio 189 [17] [16]. This fragmentation is facilitated by the relatively weak carbon-bromine bond and the stability of the resulting radical cation. Loss of hydrogen cyanide (mass 27) represents another major fragmentation pathway, consistent with quinoline carbonitrile derivatives, producing fragments at mass-to-charge ratio 161 [18] [17] [19].

Secondary fragmentation processes involve further decomposition of primary fragments. The ion resulting from bromine loss (mass-to-charge ratio 189) can undergo subsequent hydrogen cyanide elimination, yielding a fragment at mass-to-charge ratio 162 [17]. Ring contraction and rearrangement processes may also occur, particularly under high-energy collision conditions, leading to formation of smaller aromatic fragments [18].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

262.96942 g/mol

Monoisotopic Mass

262.96942 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types